3-[(3,4-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
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Overview
Description
3-[(3,4-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C14H15Cl2NO. This compound is characterized by the presence of a dichlorophenyl group attached to an amino group, which is further connected to a dimethylcyclohexenone structure. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as hemoglobin subunit alpha and hemoglobin subunit beta .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit dual-specificity tyrosine phosphorylation-regulated kinase 1a (dyrk1a)-protein kinase b (pkb, akt) signaling pathway . This inhibition could potentially lead to changes in cell growth and proliferation.
Biochemical Pathways
It’s known that the inhibition of the dyrk1a-pkb/akt pathway can affect various cellular processes, including cell survival, growth, proliferation, and metabolism .
Pharmacokinetics
Similar compounds have been found to have good stability profiles in acidic solutions . Also, increases in dose led to proportionate increases in the maximum blood substance concentration .
Result of Action
Similar compounds have shown potent growth inhibition on certain cancer cells . This suggests that 3-[(3,4-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one could potentially have antitumor effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of 3,4-dichloroaniline with 5,5-dimethylcyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents used include ethanol or methanol, and the reaction is often conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
3-[(3,4-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorophenethylamine
- 3,4-Dichlorophenylamine
- 4,5-Dichloroaniline
Uniqueness
Compared to similar compounds, 3-[(3,4-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(3,4-dichloroanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO/c1-14(2)7-10(5-11(18)8-14)17-9-3-4-12(15)13(16)6-9/h3-6,17H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAILJFZUDSJXMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC(=C(C=C2)Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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